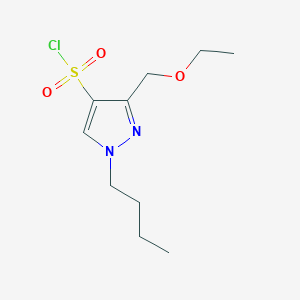
5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine, also known as EPP, is a novel compound used in scientific research for its potential therapeutic properties. This compound is synthesized using a multi-step process, and its mechanism of action is still being studied. In
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine is still being studied. However, it is believed that 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine may also work by inhibiting the formation of beta-amyloid plaques in the brain, which are believed to be a contributing factor to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine can have various biochemical and physiological effects. 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the formation of beta-amyloid plaques in the brain. 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine in lab experiments is its potential therapeutic properties. 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine has been shown to have anti-cancer and anti-inflammatory properties, making it a promising compound for further research. However, one of the limitations of using 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine in lab experiments is its potential toxicity. Studies have shown that 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine can be toxic to certain cells at high concentrations, making it important to use caution when working with this compound.
Zukünftige Richtungen
There are many future directions for the study of 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine. One area of research is in the development of new cancer treatments. 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine has shown promise in inhibiting the growth of cancer cells and inducing apoptosis in cancer cells, making it a potential candidate for further research. Another area of research is in the development of new treatments for Alzheimer's disease. 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine has been shown to inhibit the formation of beta-amyloid plaques in the brain, which are believed to be a contributing factor to the development of Alzheimer's disease. Further research is needed to fully understand the potential therapeutic properties of 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine and its mechanism of action.
Synthesemethoden
The synthesis of 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-chloropyrimidine with 1-pyrazin-2-ylpiperidine in the presence of a base and a solvent. The resulting intermediate is then treated with ethyl iodide to produce 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)pyrimidine. This intermediate is then reacted with hydroxylamine hydrochloride and a base to produce 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine can inhibit the growth of cancer cells and induce apoptosis in cancer cells. 5-Ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
5-ethyl-2-(1-pyrazin-2-ylpiperidin-4-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-2-12-9-18-15(19-10-12)21-13-3-7-20(8-4-13)14-11-16-5-6-17-14/h5-6,9-11,13H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGHGGXVKTUJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-{[1-(pyrazin-2-yl)piperidin-4-yl]oxy}pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2525078.png)



![4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2525089.png)
![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2525090.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2525093.png)


![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid](/img/structure/B2525098.png)
![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)
![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)
